Benzenesulfonic acid, 4-arsenoso-
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Overview
Description
Benzenesulfonic acid, 4-arsenoso- is an organoarsenic compound with the molecular formula C6H5AsO3S It is a derivative of benzenesulfonic acid where an arsenoso group (-AsO) is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The sulfonation of benzene is typically carried out using concentrated sulfuric acid or fuming sulfuric acid (oleum) to produce benzenesulfonic acid
Industrial Production Methods
Industrial production of benzenesulfonic acid, 4-arsenoso- involves large-scale sulfonation of benzene followed by the reaction with arsenic trioxide. The process requires careful control of temperature and reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-arsenoso- undergoes various chemical reactions, including:
Oxidation: The arsenoso group can be oxidized to form arsenic acid derivatives.
Reduction: The compound can be reduced to form arsenic-containing anions.
Substitution: The sulfonic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under acidic or basic conditions.
Major Products Formed
Oxidation: Arsenic acid derivatives.
Reduction: Arsenic-containing anions.
Substitution: Various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
Benzenesulfonic acid, 4-arsenoso- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in developing arsenic-based drugs.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-arsenoso- involves its interaction with molecular targets through the arsenoso group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The parent compound without the arsenoso group.
p-Toluenesulfonic acid: A derivative with a methyl group on the benzene ring.
Sulfanilic acid: Contains an amino group instead of the arsenoso group.
Uniqueness
Benzenesulfonic acid, 4-arsenoso- is unique due to the presence of the arsenoso group, which imparts distinct chemical properties and reactivity compared to other sulfonic acids. This makes it valuable for specific applications where arsenic chemistry is required .
Properties
CAS No. |
71130-51-3 |
---|---|
Molecular Formula |
C6H5AsO4S |
Molecular Weight |
248.09 g/mol |
IUPAC Name |
4-arsorosobenzenesulfonic acid |
InChI |
InChI=1S/C6H5AsO4S/c8-7-5-1-3-6(4-2-5)12(9,10)11/h1-4H,(H,9,10,11) |
InChI Key |
HQEGGZBZHDBIEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)O)[As]=O |
Origin of Product |
United States |
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